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molecular formula C8H7NO2S B091915 5-Methoxybenzo[d]thiazol-2(3H)-one CAS No. 15193-51-8

5-Methoxybenzo[d]thiazol-2(3H)-one

Cat. No. B091915
M. Wt: 181.21 g/mol
InChI Key: STFOYVOEMLDYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04353919

Procedure details

7.0 gm (0.0314 mol) of 3-acetyl-5-methoxy-2(3H)-benzothiazolone were suspended in a mixture of 210 ml of 5 N hydrochloric acid and 70 ml of ethanol, and the suspension was refluxed for one hour. The still hot mixture was filtered, diluted with 200 ml of water and brought to a temperature of 5° C. by external cooling with ice. After standing for 2 hours, the precipitate was filtered off, and the dried product was purified chromatographically on silica gel, using 1,2-dichloroethane-acetone (volume ratio 9:1) for elution, and finally recrystallized from methanol and from 1,2-dichloro-ethane, each time in the presence of activated charcoal. The slightly yellow crystals obtained with a yield of 3.25 gm (57% of theory) melted at 168°-170° C.
Name
3-acetyl-5-methoxy-2(3H)-benzothiazolone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[C:8]2[CH:9]=[C:10]([O:13][CH3:14])[CH:11]=[CH:12][C:7]=2[S:6][C:5]1=[O:15])(=O)C>Cl.C(O)C>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]2[S:6][C:5](=[O:15])[NH:4][C:8]=2[CH:9]=1

Inputs

Step One
Name
3-acetyl-5-methoxy-2(3H)-benzothiazolone
Quantity
7 g
Type
reactant
Smiles
C(C)(=O)N1C(SC2=C1C=C(C=C2)OC)=O
Name
Quantity
210 mL
Type
solvent
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The still hot mixture was filtered
ADDITION
Type
ADDITION
Details
diluted with 200 ml of water
CUSTOM
Type
CUSTOM
Details
brought to a temperature of 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling with ice
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the dried product was purified chromatographically on silica gel
WASH
Type
WASH
Details
for elution
CUSTOM
Type
CUSTOM
Details
finally recrystallized from methanol and from 1,2-dichloro-ethane
CUSTOM
Type
CUSTOM
Details
The slightly yellow crystals obtained with a yield of 3.25 gm (57% of theory) melted at 168°-170° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=CC2=C(NC(S2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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